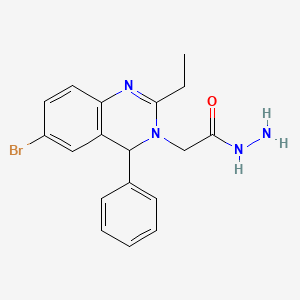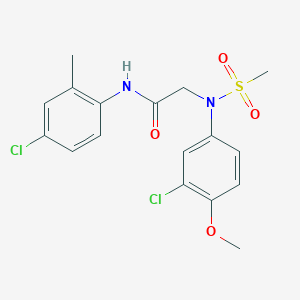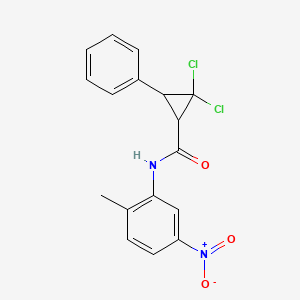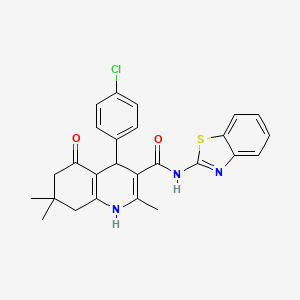![molecular formula C11H16BrNOS B5018193 4-[(5-bromo-2-thienyl)methyl]-2,6-dimethylmorpholine](/img/structure/B5018193.png)
4-[(5-bromo-2-thienyl)methyl]-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-bromo-2-thienyl)methyl]-2,6-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is commonly used in scientific research applications due to its unique properties and potential therapeutic benefits.
Wirkmechanismus
The exact mechanism of action of 4-[(5-bromo-2-thienyl)methyl]-2,6-dimethylmorpholine is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting specific enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and viruses, and protect neurons from oxidative stress. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(5-bromo-2-thienyl)methyl]-2,6-dimethylmorpholine in lab experiments is its unique chemical structure and potential therapeutic benefits. However, the compound is relatively complex to synthesize and may require specialized equipment and expertise. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.
Zukünftige Richtungen
There are several potential future directions for research on 4-[(5-bromo-2-thienyl)methyl]-2,6-dimethylmorpholine. One possible direction is to investigate its potential use in combination with other drugs or therapies for the treatment of cancer, fungal, and viral infections. Another direction is to explore its potential use in the treatment of neurodegenerative disorders. Further studies are also needed to fully understand the mechanism of action and potential side effects of the compound.
Synthesemethoden
The synthesis of 4-[(5-bromo-2-thienyl)methyl]-2,6-dimethylmorpholine involves the reaction of 5-bromo-2-thiophenemethanol with 2,6-dimethylmorpholine in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[(5-bromo-2-thienyl)methyl]-2,6-dimethylmorpholine has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to possess anticancer, antifungal, and antiviral activities. The compound is also being investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-[(5-bromothiophen-2-yl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNOS/c1-8-5-13(6-9(2)14-8)7-10-3-4-11(12)15-10/h3-4,8-9H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHIJWXJKGEVDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-iodo-6-methoxy-4-{[(2-methylphenyl)amino]methyl}phenol](/img/structure/B5018112.png)
![3-(2-fluorophenyl)-5-(2-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5018117.png)


![4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5018146.png)


![N-{4-[(cyclohexylcarbonyl)amino]-3-methylphenyl}-2-furamide](/img/structure/B5018158.png)





![N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5018220.png)